molecular formula C15H28N2 B10884505 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10884505
M. Wt: 236.40 g/mol
InChI Key: YVMFYUQRJHTFPJ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a butan-2-yl group and a cyclohex-3-en-1-ylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and cyclohex-3-en-1-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound. The purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases. It may act as a lead compound for drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed molecular pathways involved.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Butan-2-yl)-4-(phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of a cyclohex-3-en-1-ylmethyl group. This compound may have different chemical and biological properties.

    1-(Butan-2-yl)-4-(cyclohexylmethyl)piperazine: Similar structure but with a cyclohexylmethyl group instead of a cyclohex-3-en-1-ylmethyl group. This compound may exhibit different reactivity and applications.

    1-(Butan-2-yl)-4-(benzyl)piperazine: Similar structure but with a benzyl group instead of a cyclohex-3-en-1-ylmethyl group. This compound may have distinct pharmacological activities.

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C15H28N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-5,14-15H,3,6-13H2,1-2H3

InChI Key

YVMFYUQRJHTFPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2CCC=CC2

Origin of Product

United States

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